molecular formula C25H34N6O9 B586560 1-Amprr CAS No. 150473-01-1

1-Amprr

Cat. No.: B586560
CAS No.: 150473-01-1
M. Wt: 562.58
InChI Key: AECQMTWOUJIFDR-QNQFMRPXSA-N
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Description

1-Amprr is a synthetic compound with unique chemical properties that have garnered significant interest in various scientific fields. It is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amprr typically involves a multi-step process. The initial step often includes the formation of a precursor compound through a series of reactions involving common reagents such as aldehydes, ketones, and amines. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as preparative liquid chromatography. This method allows for the efficient separation and purification of the compound, ensuring that it meets the stringent quality standards required for commercial use .

Chemical Reactions Analysis

Types of Reactions

1-Amprr undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

    Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amprr has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amprr involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

1-Amprr is often compared with other similar compounds to highlight its unique properties:

Properties

CAS No.

150473-01-1

Molecular Formula

C25H34N6O9

Molecular Weight

562.58

IUPAC Name

2-amino-6-[(1R)-1-[4-[(2S,3S,4R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,3,4-trihydroxypentyl]anilino]ethyl]-7-methyl-1H-pteridin-4-one

InChI

InChI=1S/C25H34N6O9/c1-10(17-11(2)28-22-18(29-17)23(38)31-25(26)30-22)27-13-5-3-12(4-6-13)7-14(33)19(35)15(34)9-39-24-21(37)20(36)16(8-32)40-24/h3-6,10,14-16,19-21,24,27,32-37H,7-9H2,1-2H3,(H3,26,28,30,31,38)/t10-,14+,15-,16-,19+,20-,21-,24+/m1/s1

InChI Key

AECQMTWOUJIFDR-QNQFMRPXSA-N

SMILES

CC1=NC2=C(C(=O)N=C(N2)N)N=C1C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)CO)O)O)O)O)O

Synonyms

1-(4-((1-(2-amino-7-methyl-4-oxo-6-pteridinyl)ethyl)amino)phenyl)-1-deoxy-(1-ribofuranosyl)ribitol

Origin of Product

United States

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